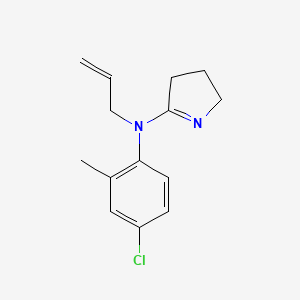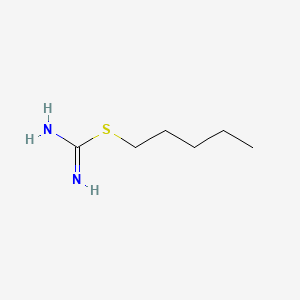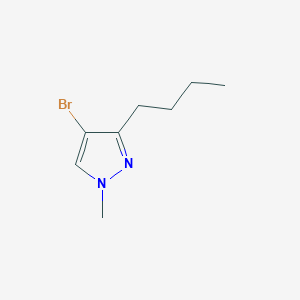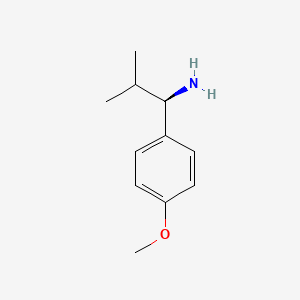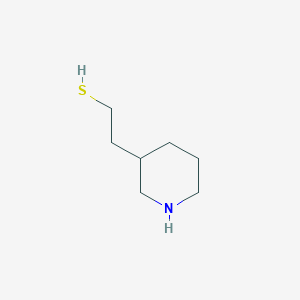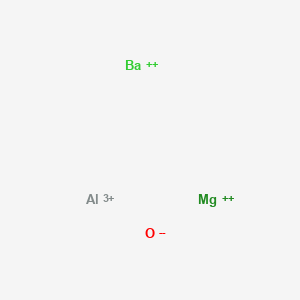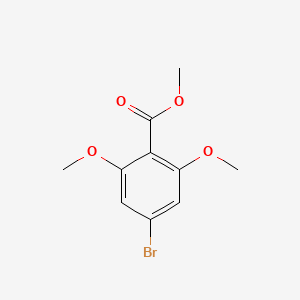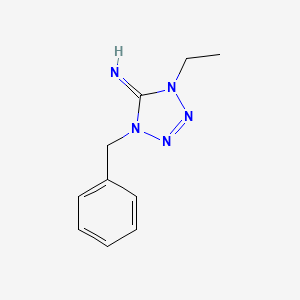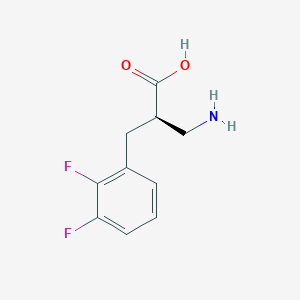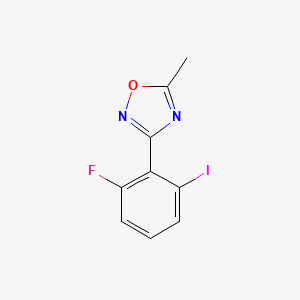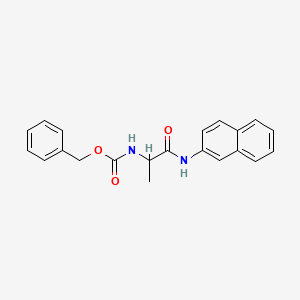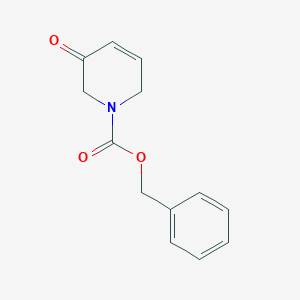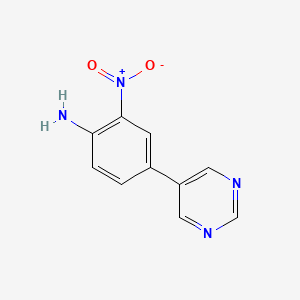
2-Nitro-4-(pyrimidin-5-yl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Nitro-4-(pyrimidin-5-yl)aniline: is an organic compound that belongs to the class of nitroanilines and pyrimidines. This compound is characterized by the presence of a nitro group (-NO2) and a pyrimidine ring attached to an aniline moiety. The combination of these functional groups imparts unique chemical and biological properties to the compound, making it of interest in various fields of research and industry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Nitro-4-(pyrimidin-5-yl)aniline typically involves the nitration of 4-(pyrimidin-5-yl)aniline. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent over-nitration or decomposition of the product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, concentration, and reaction time are crucial for large-scale production. The product is typically purified through recrystallization or chromatography techniques to achieve the desired purity.
化学反応の分析
Types of Reactions:
Reduction: The nitro group in 2-Nitro-4-(pyrimidin-5-yl)aniline can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like iron powder and hydrochloric acid.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, to form various derivatives. Common reagents for these reactions include alkyl halides and aryl halides.
Oxidation: Although less common, the compound can be oxidized under strong oxidative conditions to form nitroso or other oxidized derivatives.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, iron powder with hydrochloric acid.
Substitution: Alkyl halides, aryl halides, and suitable bases or catalysts.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products:
Reduction: 2-Amino-4-(pyrimidin-5-yl)aniline.
Substitution: Various alkylated or arylated derivatives of this compound.
Oxidation: Nitroso derivatives or other oxidized forms.
科学的研究の応用
Chemistry: 2-Nitro-4-(pyrimidin-5-yl)aniline is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule. Its derivatives have shown promise in various biological assays, including antimicrobial and anticancer activities.
Medicine: The compound and its derivatives are investigated for their potential therapeutic applications. The presence of the pyrimidine ring, a common motif in many pharmaceuticals, makes it a valuable scaffold for drug development.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its ability to undergo various chemical reactions makes it a versatile building block for industrial applications.
作用機序
The mechanism of action of 2-Nitro-4-(pyrimidin-5-yl)aniline and its derivatives is largely dependent on the specific biological target and the nature of the substituents on the molecule. Generally, the compound can interact with various enzymes and receptors due to the presence of the nitro and pyrimidine groups. These interactions can lead to the inhibition or activation of specific biological pathways, resulting in the observed biological effects.
Molecular Targets and Pathways:
Enzymes: The compound can inhibit enzymes involved in DNA synthesis and repair, making it a potential anticancer agent.
Receptors: It can bind to specific receptors on the cell surface, modulating signal transduction pathways and affecting cellular responses.
類似化合物との比較
2-Nitroaniline: Lacks the pyrimidine ring, making it less versatile in biological applications.
4-(Pyrimidin-5-yl)aniline: Lacks the nitro group, which reduces its reactivity in certain chemical reactions.
2-Amino-4-(pyrimidin-5-yl)aniline: The reduced form of 2-Nitro-4-(pyrimidin-5-yl)aniline, with different chemical and biological properties.
Uniqueness: this compound is unique due to the presence of both the nitro group and the pyrimidine ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
特性
分子式 |
C10H8N4O2 |
|---|---|
分子量 |
216.20 g/mol |
IUPAC名 |
2-nitro-4-pyrimidin-5-ylaniline |
InChI |
InChI=1S/C10H8N4O2/c11-9-2-1-7(3-10(9)14(15)16)8-4-12-6-13-5-8/h1-6H,11H2 |
InChIキー |
IVFCHAOONGBLDG-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1C2=CN=CN=C2)[N+](=O)[O-])N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


